molecular formula C14H19NO2 B14706521 2-(2-Hydroxycyclohexyl)-n-phenylacetamide CAS No. 14354-87-1

2-(2-Hydroxycyclohexyl)-n-phenylacetamide

Cat. No.: B14706521
CAS No.: 14354-87-1
M. Wt: 233.31 g/mol
InChI Key: GOHIJIYFBOSJBC-UHFFFAOYSA-N
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Description

2-(2-Hydroxycyclohexyl)-n-phenylacetamide is an organic compound that features a cyclohexane ring with a hydroxyl group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxycyclohexyl)-n-phenylacetamide can be achieved through several methods. One common approach involves the reaction of cyclohexanone with phenylacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as sodium hydroxide.

    Cyclohexanone and Phenylacetic Acid Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxycyclohexyl)-n-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, Chromium trioxide

      Conditions: Acidic or basic medium

      Products: Ketone derivatives

  • Reduction

      Reagents: Lithium aluminum hydride, Sodium borohydride

      Conditions: Anhydrous conditions

      Products: Amine derivatives

  • Substitution

      Reagents: Halogens, Nitrating agents

      Conditions: Varies depending on the substituent

      Products: Substituted phenyl derivatives

Scientific Research Applications

2-(2-Hydroxycyclohexyl)-n-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxycyclohexyl)-n-phenylacetamide involves its interaction with specific molecular targets. The hydroxyl group and amide moiety allow it to form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

2-(2-Hydroxycyclohexyl)-n-phenylacetamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its amide functionality, which imparts different chemical reactivity and potential biological activity compared to the glycosides.

Properties

CAS No.

14354-87-1

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

2-(2-hydroxycyclohexyl)-N-phenylacetamide

InChI

InChI=1S/C14H19NO2/c16-13-9-5-4-6-11(13)10-14(17)15-12-7-2-1-3-8-12/h1-3,7-8,11,13,16H,4-6,9-10H2,(H,15,17)

InChI Key

GOHIJIYFBOSJBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CC(=O)NC2=CC=CC=C2)O

Origin of Product

United States

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